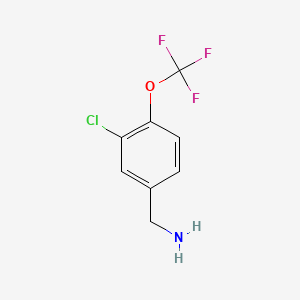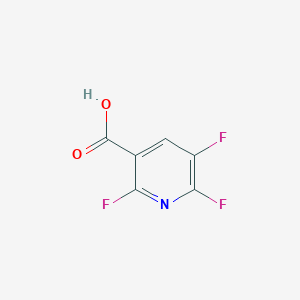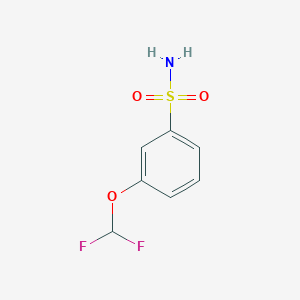
3-(ジフルオロメトキシ)ベンゼン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethoxy)benzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The molecular formula of 3-(Difluoromethoxy)benzene-1-sulfonamide is C7H7F2NO3S, and it has a molecular weight of 223.2 g/mol
科学的研究の応用
3-(Difluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
作用機序
Target of Action
The primary target of 3-(Difluoromethoxy)benzene-1-sulfonamide is believed to be dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .
Mode of Action
3-(Difluoromethoxy)benzene-1-sulfonamide: interacts with its target, DHFR, by inhibiting its activity . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis . As a result, cell growth is hindered, leading to potential antimicrobial and antitumor effects .
Biochemical Pathways
The action of 3-(Difluoromethoxy)benzene-1-sulfonamide affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it disrupts the production of tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines, which are essential components of DNA . This disruption can lead to cell cycle arrest and potentially cell death .
Result of Action
The molecular and cellular effects of 3-(Difluoromethoxy)benzene-1-sulfonamide ’s action include the potential disruption of DNA synthesis due to the inhibition of DHFR . This disruption can lead to cell cycle arrest, potentially causing cell death and exhibiting antimicrobial and antitumor effects .
生化学分析
Biochemical Properties
3-(Difluoromethoxy)benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain sulfonamide-sensitive enzymes, which are crucial in metabolic pathways . The nature of these interactions often involves the binding of 3-(Difluoromethoxy)benzene-1-sulfonamide to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of 3-(Difluoromethoxy)benzene-1-sulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, 3-(Difluoromethoxy)benzene-1-sulfonamide affects cellular metabolism by inhibiting enzymes involved in key metabolic pathways.
Molecular Mechanism
At the molecular level, 3-(Difluoromethoxy)benzene-1-sulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of sulfonamide-sensitive enzymes by binding to their active sites. This binding prevents the enzymes from interacting with their natural substrates, thereby disrupting normal biochemical processes. Additionally, 3-(Difluoromethoxy)benzene-1-sulfonamide can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-(Difluoromethoxy)benzene-1-sulfonamide change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . It may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to 3-(Difluoromethoxy)benzene-1-sulfonamide has been observed to cause changes in cellular function, including alterations in cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of 3-(Difluoromethoxy)benzene-1-sulfonamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function . At higher doses, it can cause significant changes, including enzyme inhibition, alterations in gene expression, and toxic effects. Studies have identified threshold doses at which the compound begins to exhibit adverse effects, such as toxicity and organ damage.
Metabolic Pathways
3-(Difluoromethoxy)benzene-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For example, it can inhibit enzymes involved in the synthesis of folic acid, a vital cofactor in many biochemical reactions. This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Difluoromethoxy)benzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of 3-(Difluoromethoxy)benzene-1-sulfonamide can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 3-(Difluoromethoxy)benzene-1-sulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-hydroxybenzenesulfonamide with difluoromethylating agents under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Difluoromethoxy)benzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and optimized reaction conditions can enhance the efficiency of the synthesis . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(Difluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of benzenesulfonamides with reduced functional groups.
Coupling: Formation of biaryl compounds.
類似化合物との比較
Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar structure but with two fluorine atoms on the benzene ring.
Sulfonimidates: Organosulfur compounds with a sulfonamide group attached to a nitrogen atom.
Uniqueness
3-(Difluoromethoxy)benzene-1-sulfonamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for enzyme inhibition compared to other sulfonamides .
特性
IUPAC Name |
3-(difluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3S/c8-7(9)13-5-2-1-3-6(4-5)14(10,11)12/h1-4,7H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGOQSGJSXZAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

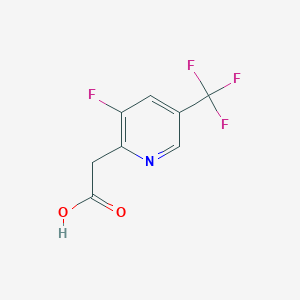
![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)
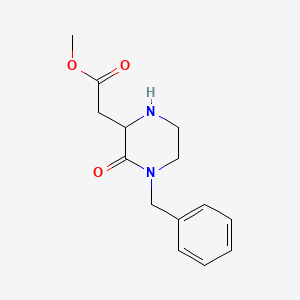


![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1395217.png)
![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)
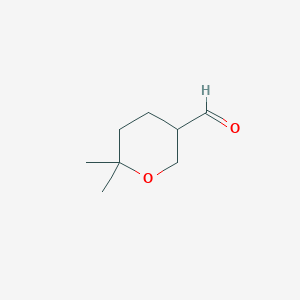
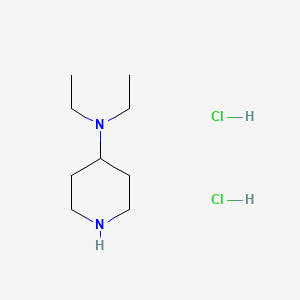
![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)
